benzyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Description
Benzyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H30N6O5 and its molecular weight is 494.552. The purity is usually 95%.
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Mechanism of Action
Imidazoles
This compound contains an imidazole ring, which is a key component in many biologically active molecules. Imidazoles are utilized in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials . The synthesis of imidazoles has been a topic of recent research, with advances in regiocontrolled synthesis of substituted imidazoles .
Benzimidazoles
The compound also contains a benzimidazole moiety. Benzimidazoles are heterocyclic aromatic organic compounds that are used in a variety of applications, including as a key structural motif in many pharmaceuticals .
Nucleophilic Substitution Reactions
The compound’s structure suggests that it might undergo nucleophilic substitution reactions. These reactions involve a nucleophile replacing a leaving group in a molecule, leading to the formation of a new bond .
Reactions at the Benzylic Position
The benzyl group in the compound suggests that reactions might occur at the benzylic position, which is the carbon atom next to the aromatic ring. These reactions can include free radical bromination and nucleophilic substitution .
Properties
IUPAC Name |
benzyl 2-[4,7-dimethyl-6-(3-morpholin-4-ylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O5/c1-18-15-30-21-22(26-24(30)29(18)10-6-9-28-11-13-35-14-12-28)27(2)25(34)31(23(21)33)16-20(32)36-17-19-7-4-3-5-8-19/h3-5,7-8,15H,6,9-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZHUZKYHCWDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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